molecular formula C10H9BrO3 B6306461 7-Bromo-5-methoxychroman-4-one CAS No. 1273611-58-7

7-Bromo-5-methoxychroman-4-one

Cat. No.: B6306461
CAS No.: 1273611-58-7
M. Wt: 257.08 g/mol
InChI Key: OQQORQXJSYWPMB-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxychroman-4-one is a chemical compound with the molecular formula C10H9BrO3. It belongs to the class of chromanone derivatives, which are known for their diverse biological activities. The chromanone framework is a significant structural entity in medicinal chemistry, acting as a building block for various therapeutic agents .

Preparation Methods

The synthesis of 7-Bromo-5-methoxychroman-4-one involves several steps, typically starting with the bromination of a suitable precursor. One common method includes the bromination of 5-methoxychroman-4-one using bromine in the presence of a catalyst. The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

7-Bromo-5-methoxychroman-4-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-5-methoxychroman-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxychroman-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit tumor necrosis factor-α (TNF-α) or other inflammatory mediators, contributing to its anti-inflammatory properties . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

7-Bromo-5-methoxychroman-4-one can be compared with other chromanone derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

7-bromo-5-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-13-8-4-6(11)5-9-10(8)7(12)2-3-14-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQORQXJSYWPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CCO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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